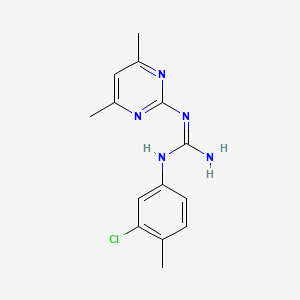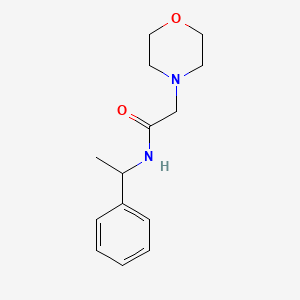![molecular formula C19H17N5O B5403279 N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)
N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has been shown to inhibit mTORC1 and mTORC2, two distinct complexes of mTOR, and has demonstrated efficacy in preclinical models of cancer and other diseases.
作用機序
N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine inhibits mTORC1 and mTORC2 by binding to the ATP-binding site of mTOR kinase. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of mTORC1 and mTORC2 has also been shown to induce autophagy, a cellular process that can lead to cell death.
Biochemical and Physiological Effects:
N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine has been shown to have a number of biochemical and physiological effects in preclinical models. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine has been shown to modulate the immune system, which may contribute to its antitumor activity.
実験室実験の利点と制限
N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine has several advantages for lab experiments, including its potency and selectivity for mTOR kinase. However, it also has some limitations, such as its poor solubility and potential off-target effects. These factors should be taken into consideration when designing experiments using N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine.
将来の方向性
There are several future directions for research on N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine. One area of interest is the development of combination therapies that incorporate N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine with other anticancer agents. Another area of interest is the investigation of the potential use of N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine in the treatment of other diseases, such as neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms of action of N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine and to identify potential biomarkers of response.
合成法
The synthesis of N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature.
科学的研究の応用
N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine has been shown to inhibit the growth of a wide range of cancer cell lines, including those resistant to other mTOR inhibitors. In addition, N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
(2-anilinopyrimidin-5-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-18(24-12-16(13-24)14-6-8-20-9-7-14)15-10-21-19(22-11-15)23-17-4-2-1-3-5-17/h1-11,16H,12-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBWMYIYMPCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5403200.png)
![1-isopropyl-4-(4-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5403208.png)
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5403216.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)
![1-(2-aminoethyl)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5403234.png)
![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)
![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)

![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)
![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)